molecular formula C14H20N2O3 B1375126 Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate CAS No. 1241894-57-4

Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B1375126
CAS No.: 1241894-57-4
M. Wt: 264.32 g/mol
InChI Key: AHCVPZCJWZIDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Pharmaceutical Development

Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate has been investigated for its potential as a therapeutic agent. Compounds with similar piperidine structures have shown promise in treating various conditions, including neurological disorders and infectious diseases.

  • Neurological Applications : Research indicates that piperidine derivatives can act as antagonists for muscarinic receptors, which are implicated in neurological diseases. For instance, compounds structurally related to this compound have been studied for their ability to modulate receptor activity and provide therapeutic effects against conditions like Alzheimer's disease .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. Its reactivity allows it to participate in various reactions that yield complex molecular architectures.

  • Heterocycle Formation : this compound can be utilized in cyclization reactions to form new heterocycles. These heterocycles are crucial for developing new pharmaceuticals and agrochemicals.

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of piperidine derivatives highlighted the potential of related compounds in inhibiting viral proteases, which are critical for viral replication. This compound could be explored for similar activities against viruses like SARS-CoV .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research has been conducted to evaluate the SAR of piperidine derivatives, revealing that modifications at specific positions can significantly alter biological activity. This compound's structure allows for further derivatization, potentially enhancing its efficacy .

Biological Activity

Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxypyridine moiety. Its chemical structure contributes to its diverse biological activities, including antimicrobial and anti-inflammatory properties. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are crucial for its synthesis and functionalization in biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound is believed to bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways.
  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits significant antimicrobial properties, potentially effective against a range of pathogens.
  • Anti-inflammatory Effects : It has also shown promise in reducing inflammation, which is critical in treating diseases characterized by inflammatory responses.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy. In vitro studies demonstrate that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0
Streptococcus pneumoniae0.25

Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokines in cell culture models. A study measured the levels of TNF-alpha and IL-6 in response to treatment with the compound, showing a dose-dependent decrease in cytokine production (Figure 1).

Cytokine Production

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Activity : In a study evaluating various piperidine derivatives against human coronaviruses, this compound was identified as having micromolar activity against viral replication .
  • Cancer Research : Another research focused on the potential anticancer properties of piperidine derivatives found that this compound exhibited cytotoxic effects on specific cancer cell lines, suggesting its utility as a lead compound for further development in cancer therapy .
  • Neuroprotective Effects : Preliminary findings indicate potential neuroprotective effects, where the compound showed promise in protecting dopaminergic neurons from degeneration in vitro .

Properties

IUPAC Name

ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-19-14(17)11-7-9-16(10-8-11)12-5-4-6-13(15-12)18-2/h4-6,11H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCVPZCJWZIDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diisopropylethylamine (2.16 mL, 12.7 mmol) was added to a solution of ethyl piperidine-4-carboxylate (2.00 g, 12.7 mmol) and 2-chloro-6-methoxypyridine (1.48 mL, 12.7 mmol) in DMF (10 mL), and the mixture was stirred while irradiated with microwaves at 150° C. for 3 hours using Initiator® manufactured by Biotage Japan Ltd. Water was added to the reaction solution, followed by extraction with ethyl acetate. The obtained organic layer was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=90/10] to obtain the title compound (365 mg, yield: 11%).
Quantity
2.16 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.